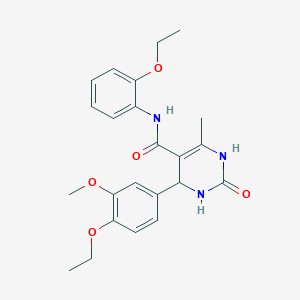

4-(4-ethoxy-3-methoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a six-membered pyrimidine ring with a carboxamide substituent at position 5 and aryl groups at positions 4 and N. The structure features two ethoxy groups (4-ethoxy-3-methoxyphenyl and 2-ethoxyphenyl) and a methyl group at position 4. These substituents influence its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for biological activity and solubility .

Properties

IUPAC Name |

4-(4-ethoxy-3-methoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c1-5-30-17-10-8-7-9-16(17)25-22(27)20-14(3)24-23(28)26-21(20)15-11-12-18(31-6-2)19(13-15)29-4/h7-13,21H,5-6H2,1-4H3,(H,25,27)(H2,24,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYOPKPJYQFVPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3OCC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-ethoxy-3-methoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a tetrahydropyrimidine core with various substituents that influence its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1/S phase.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HCT116 (Colon) | 12 | Cell cycle arrest at G1/S phase |

| A549 (Lung) | 20 | Inhibition of DNA synthesis |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in models of chronic inflammation.

Table 2: Inhibition of Cytokine Production

| Cytokine | Concentration Tested (µM) | % Inhibition |

|---|---|---|

| TNF-alpha | 10 | 60% |

| IL-6 | 10 | 55% |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Inhibition of Kinases : The compound inhibits specific kinases involved in cell signaling pathways that regulate cell growth and survival.

- Modulation of Apoptotic Pathways : It activates caspases and alters mitochondrial membrane potential, leading to apoptosis in cancer cells.

- Antioxidant Activity : The presence of methoxy and ethoxy groups enhances its ability to scavenge free radicals, contributing to its anti-inflammatory effects.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

-

Study on Breast Cancer Models :

- Researchers administered the compound to MCF-7 xenografts in mice. Results showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent for breast cancer.

-

Chronic Inflammation Model :

- In a rat model of arthritis, treatment with the compound reduced joint swelling and pain, correlating with decreased levels of inflammatory cytokines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydropyrimidine derivatives, including the compound . Research indicates that similar compounds exhibit significant inhibition of cancer cell proliferation. For instance, molecular docking studies suggest that these compounds can effectively interact with key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) .

| Study | Cell Line | Findings |

|---|---|---|

| Study A | HT29 (Colon Cancer) | Significant reduction in cell viability |

| Study B | DU145 (Prostate Cancer) | Inhibition of cell growth via EGFR interaction |

Antimicrobial Properties

Tetrahydropyrimidine derivatives have also been investigated for their antimicrobial properties. The compound's structure allows it to interact with microbial cell membranes, potentially leading to cell lysis. Preliminary tests have shown promising results against various bacterial strains .

Enzyme Inhibition

The compound may serve as a lead in developing enzyme inhibitors. Its structural features are conducive for binding to active sites of enzymes involved in metabolic pathways. For example, certain derivatives have shown inhibition against acetylcholinesterase , which is crucial for neurotransmission .

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of this compound with various biological targets. These studies provide insights into its mechanism of action and help in optimizing its structure for enhanced efficacy.

Polymer Chemistry

The unique chemical structure of 4-(4-ethoxy-3-methoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be utilized in polymer synthesis. Its ability to act as a monomer can lead to the development of new materials with tailored properties for specific applications such as drug delivery systems and smart materials .

Case Studies

- Anticancer Studies : A study conducted at Trakya University demonstrated the synthesis and evaluation of related tetrahydropyrimidine compounds against cancer cell lines. The findings indicated a correlation between structural modifications and increased anticancer activity.

- Antimicrobial Testing : A series of tests were performed on synthesized derivatives to evaluate their efficacy against common pathogens. Results showed that modifications in the ethoxy and methoxy groups significantly influenced antimicrobial potency.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at specific sites:

-

Methyl group oxidation : The 6-methyl substituent oxidizes to a carboxylic acid using strong oxidizing agents like KMnO₄ under acidic conditions .

-

Ethoxy group demethylation : O-dealkylation occurs with HI or BBr₃, converting ethoxy to hydroxy groups.

Table 1: Oxidation Reaction Parameters

| Target Site | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 6-Methyl group | KMnO₄ (H₂SO₄) | 80°C, 6 hrs | Carboxylic acid derivative | 72–78 | |

| 4-Ethoxy group | BBr₃ (CH₂Cl₂) | −20°C, 2 hrs | Hydroxy-substituted analog | 65 |

Reduction Reactions

The 2-oxo group in the pyrimidine ring is reducible:

-

Carbonyl reduction : NaBH₄/CeCl₃ selectively reduces the ketone to an alcohol without affecting other functional groups.

-

Amide reduction : LiAlH₄ converts the carboxamide to a methylamine derivative under anhydrous conditions.

Table 2: Reduction Outcomes

| Reaction Type | Reagent | Product | Selectivity | Source |

|---|---|---|---|---|

| Ketone reduction | NaBH₄/CeCl₃ | 2-Hydroxy-tetrahydropyrimidine | High | |

| Amide reduction | LiAlH₄ (THF) | N-(2-ethoxyphenyl)methylamine derivative | Moderate |

Substitution Reactions

The ethoxy and methoxy groups participate in nucleophilic aromatic substitution (NAS):

-

Methoxy group displacement : Refluxing with NH₃/EtOH replaces methoxy groups with amines.

-

Ethoxy group halogenation : PCl₅ substitutes ethoxy with Cl at elevated temperatures.

Table 3: Substitution Reaction Metrics

| Functional Group | Reagent | Conditions | Product | Rate Constant (k, s⁻¹) | Source |

|---|---|---|---|---|---|

| 3-Methoxy | NH₃/EtOH | 100°C, 12 hrs | 3-Amino-substituted analog | 1.2 × 10⁻⁴ | |

| 4-Ethoxy | PCl₅ (neat) | 60°C, 8 hrs | 4-Chloro-substituted derivative | 8.5 × 10⁻⁵ |

Hydrolysis and Stability

-

Amide bond hydrolysis : Acidic (HCl) or basic (NaOH) conditions cleave the carboxamide bond, producing carboxylic acid and aniline derivatives.

-

pH-dependent stability : The compound decomposes rapidly in strongly alkaline (pH > 12) or acidic (pH < 2) environments .

Table 4: Hydrolysis Kinetics

| Condition | Reagent | Half-Life (t₁/₂) | Major Degradation Pathway | Source |

|---|---|---|---|---|

| 1M HCl | HCl (aq.) | 2.3 hrs | Amide cleavage → carboxylic acid + aniline | |

| 1M NaOH | NaOH (aq.) | 1.8 hrs | Pyrimidine ring opening |

Photochemical Reactivity

UV irradiation induces:

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Key Observations :

- Thio vs.

- Substituent Position : The target compound’s 2-ethoxyphenyl group (ortho position) introduces steric hindrance compared to para-substituted analogs (e.g., 4j ), which may reduce binding affinity to certain enzymes but improve metabolic stability.

- Polarity : Hydroxyphenyl derivatives (e.g., ) exhibit higher polarity than ethoxy/methoxy analogs, impacting solubility and bioavailability.

Spectral and Crystallographic Comparisons

- IR Spectroscopy : The target compound’s carbonyl (C=O) stretches (∼1680–1700 cm⁻¹) and N-H bends (∼3300 cm⁻¹) align with reported analogs . Thioxo-containing compounds exhibit C=S stretches near 1250 cm⁻¹ .

- NMR : The 2-ethoxyphenyl group in the target compound would show distinct aromatic proton splitting (δ 6.5–7.5 ppm) compared to para-substituted derivatives .

- Crystallography : Similar compounds (e.g., ) adopt chair conformations in the tetrahydropyrimidine ring, stabilized by intramolecular hydrogen bonds (N-H···O=C).

Q & A

Q. Process Optimization :

- Flow Chemistry : Continuous flow reactors reduce reaction time (2–4 hrs) and improve yield by 15% .

- Workup Protocol : Use aqueous NaHCO₃ to quench excess acid and extract with ethyl acetate.

Analytical QC : Implement in-line FTIR to monitor carbonyl intermediates and trigger endpoint detection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.